7-Chlorobenzofuran

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

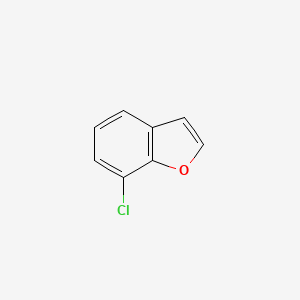

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-chloro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AROWSPBDKGWJNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)OC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80947287 | |

| Record name | 7-Chloro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80947287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24410-55-7 | |

| Record name | Benzofuran, 7-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024410557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Chloro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80947287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's In-Depth Guide to 7-Chlorobenzofuran

Prepared for researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of 7-Chlorobenzofuran. It moves beyond a simple data sheet to offer practical insights into its synthesis, properties, and applications, grounded in established scientific principles.

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] This bicyclic heterocycle, consisting of a fused benzene and furan ring, is recognized for its broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2][3] The strategic placement of substituents on the benzofuran ring system allows for the fine-tuning of a molecule's physicochemical properties and biological targets.

This compound is a key intermediate in this field. The chlorine atom at the 7-position serves as both a critical pharmacophore and a versatile chemical handle for further synthetic elaboration, making it a valuable building block for creating diverse chemical libraries for drug discovery. This guide will detail the essential technical information required to effectively work with this compound.

Core Identification and Physicochemical Properties

Correctly identifying and understanding the physical characteristics of a compound are foundational to any experimental work.

CAS Number: 24410-55-7[4][5][6][7]

The Chemical Abstracts Service (CAS) Registry Number is the universally accepted unique identifier for this specific chemical substance.

Physicochemical Data Summary

The key properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅ClO | [4][5][7] |

| Molecular Weight | 152.58 g/mol | [4][7] |

| IUPAC Name | 7-chloro-1-benzofuran | [7] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 214-216 °C | [4] |

| Density | 1.289 ± 0.06 g/cm³ (Predicted) | [4] |

| Storage Conditions | Store in freezer (-20°C), sealed in a dry environment | [4] |

Synthesis Protocol: A Two-Step Approach

The synthesis of substituted benzofurans often proceeds via the formation of a phenoxyacetal intermediate followed by an acid-catalyzed intramolecular cyclization. The following protocol is adapted from established methods for analogous halogenated benzofurans.[8]

Rationale and Mechanistic Insight

This two-step synthesis is widely employed due to its operational simplicity and the accessibility of starting materials.

-

Step 1 (O-Alkylation): This is a classic Williamson ether synthesis. 2-Chlorophenol, a weak acid, is deprotonated by a suitable base (e.g., potassium carbonate) to form the more nucleophilic phenoxide. This phenoxide then displaces the halide from 2-bromoacetaldehyde dimethyl acetal via an Sₙ2 reaction to form the key ether intermediate. The acetal group is crucial as it protects the reactive aldehyde functionality under the basic conditions of the ether synthesis.

-

Step 2 (Cyclization): In the presence of a strong acid (e.g., polyphosphoric acid or a strong Lewis acid), the acetal is deprotected to reveal the aldehyde. The acid then catalyzes an intramolecular electrophilic aromatic substitution. The protonated aldehyde is attacked by the electron-rich benzene ring, leading to cyclization and subsequent dehydration to form the aromatic furan ring of the final product.

Experimental Workflow Diagram

Caption: Workflow for the two-step synthesis of this compound.

Detailed Step-by-Step Methodology

Materials and Reagents:

-

2-Chlorophenol

-

2-Bromoacetaldehyde dimethyl acetal

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Polyphosphoric Acid (PPA)

-

Diethyl ether or Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Protocol:

Step 1: Synthesis of 1-Chloro-2-(2,2-dimethoxyethoxy)benzene

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chlorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.

-

Stir the suspension at room temperature for 15 minutes.

-

Add 2-bromoacetaldehyde dimethyl acetal (1.1 eq) dropwise to the mixture.

-

Heat the reaction mixture to 80-100 °C and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and pour it into cold water.

-

Extract the aqueous layer three times with diethyl ether or ethyl acetate.

-

Combine the organic layers and wash sequentially with water, 1M NaOH solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude intermediate, which can be used in the next step without further purification or purified by vacuum distillation if necessary.

Step 2: Synthesis of this compound

-

Place polyphosphoric acid into a round-bottom flask and heat it to approximately 80 °C to ensure it is mobile.

-

Slowly add the crude 1-chloro-2-(2,2-dimethoxyethoxy)benzene (1.0 eq) from the previous step to the hot PPA with vigorous stirring.

-

Increase the temperature to 100-120 °C and stir for 2-4 hours. Monitor the cyclization by TLC.

-

Cool the flask to room temperature and then carefully quench the reaction by pouring the viscous mixture onto crushed ice with stirring.

-

Extract the resulting aqueous slurry three times with diethyl ether.

-

Combine the organic extracts and wash carefully with saturated sodium bicarbonate solution, followed by water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

The utility of this compound stems from its role as a versatile scaffold. The benzofuran core is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets.[3] The chlorine atom enhances this utility.

-

Modulation of Physicochemical Properties: The introduction of a chlorine atom increases the lipophilicity of the molecule, which can enhance membrane permeability and oral bioavailability. It can also influence the metabolic stability of the compound.

-

Bioisosteric Replacement: Chlorine can act as a bioisostere for other groups, such as a methyl group, allowing for the probing of steric and electronic requirements within a receptor's binding pocket.

-

Synthetic Handle: this compound is a precursor for further functionalization. For instance, it can be used to synthesize Benzofuran-7-ol via a palladium-catalyzed hydroxylation reaction.[4] This phenol can then be used in ether or ester linkages to build more complex molecules. Furthermore, the chloro-substituent can participate in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds.

Logical Flow of Application

Caption: Synthetic utility of this compound in generating diverse scaffolds.

Safety, Handling, and Storage

Working safely with any chemical reagent is paramount. The following guidelines are synthesized from available safety data sheets (SDS).[6][9][10][11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles or a face shield, a lab coat, and chemical-resistant gloves.[10][11]

-

Engineering Controls: Handle this compound exclusively in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.[9][10]

-

Handling Precautions: Avoid contact with skin, eyes, and clothing.[9][11] Do not breathe vapors or mist. Keep away from heat, sparks, and open flames.[10] Wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11] For long-term stability, storage in a freezer at -20°C is recommended.[4] Keep away from incompatible materials such as strong oxidizing agents.[10]

-

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]

-

Skin Contact: Remove contaminated clothing and wash skin immediately with plenty of soap and water. If irritation persists, seek medical attention.[11]

-

Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[11]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek immediate medical attention.[11]

-

Conclusion

This compound (CAS: 24410-55-7) is more than just a chemical intermediate; it is a strategic tool for the medicinal chemist. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it an invaluable building block for the development of novel therapeutic agents. A thorough understanding of its synthesis, handling requirements, and chemical potential is essential for any researcher aiming to leverage the potent biological activities of the benzofuran scaffold.

References

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 24410-55-7 [amp.chemicalbook.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. This compound | C8H5ClO | CID 90491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN103724305A - Preparation method of 7-bromobenzofuran - Google Patents [patents.google.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.es [fishersci.es]

Physical and chemical properties of 7-Chlorobenzofuran.

An In-Depth Technical Guide to 7-Chlorobenzofuran: Properties, Reactivity, and Applications

Introduction

This compound is a halogenated heterocyclic compound belonging to the benzofuran class of molecules. Its structure, which consists of a benzene ring fused to a furan ring with a chlorine atom at the 7-position, makes it a valuable and versatile building block in organic synthesis. Benzofuran derivatives are ubiquitous in nature and form the core scaffold of numerous biologically active compounds and pharmaceuticals.[1][2] The introduction of a chlorine atom onto the benzofuran skeleton significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability, making this compound an important intermediate for medicinal chemists and researchers in drug discovery.[3] Halogenated benzofurans have demonstrated a notable increase in certain biological activities, including anticancer properties.[3] This guide provides a comprehensive overview of the essential physical, chemical, and spectroscopic properties of this compound, along with insights into its synthesis, reactivity, and safe handling for professionals in research and development.

Physicochemical Properties

This compound is typically a colorless to light yellow liquid under standard conditions.[4] The presence of the chlorine atom increases its molecular weight and boiling point compared to the parent benzofuran molecule. Its general solubility profile is characteristic of many aromatic organic compounds; it is miscible with common organic solvents like benzene, ether, and ethanol but is insoluble in water.[5] For long-term stability, it should be stored in a freezer at temperatures under -20°C, sealed in a dry, inert atmosphere.[4]

A summary of its key physical and computed properties is presented below.

| Property | Value | Source |

| IUPAC Name | 7-chloro-1-benzofuran | [6] |

| CAS Number | 24410-55-7 | [6] |

| Molecular Formula | C₈H₅ClO | [6] |

| Molecular Weight | 152.58 g/mol | [6] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 214-216 °C | [4] |

| Density | 1.289 ± 0.06 g/cm³ (Predicted) | [4] |

| XLogP3 | 3.5 | [7] |

| Vapor Pressure | 0.292 mmHg at 25°C | [8] |

Spectroscopic Analysis

Spectroscopic data is fundamental for the unambiguous identification and characterization of this compound. The following sections detail the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show five signals in the aromatic region. Based on data from the closely related 7-bromobenzofuran, the approximate chemical shifts (in DMSO-d₆) can be predicted.[9] The two protons on the furan ring (H2 and H3) will appear as doublets. The three protons on the benzene ring (H4, H5, and H6) will exhibit a more complex splitting pattern, typically a multiplet or a combination of doublets and triplets, arising from their coupling with each other.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals for the eight carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the adjacent oxygen and chlorine atoms. Carbons C7 (bearing the chlorine) and C7a (the bridgehead carbon adjacent to the oxygen) are expected to be significantly affected. The carbons of the furan ring (C2 and C3) will also have characteristic shifts distinct from the benzenoid carbons.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. For this compound, the spectrum will be dominated by vibrations characteristic of the benzofuran core and the C-Cl bond. Key expected absorption bands include:

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Several sharp peaks in the 1450-1600 cm⁻¹ region.

-

C-O-C Stretch: A strong band, typically in the 1000-1250 cm⁻¹ range, characteristic of the furan ring ether linkage.[10]

-

C-Cl Stretch: A band in the 600-800 cm⁻¹ region, although it can sometimes be difficult to assign definitively in the fingerprint region.

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) is a powerful tool for determining the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): this compound will exhibit a characteristic pair of molecular ion peaks due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in two peaks at m/z 152 (for C₈H₅³⁵ClO) and m/z 154 (for C₈H₅³⁷ClO), with the peak at m/z 152 being roughly three times more intense.[6]

-

Key Fragmentation: The fragmentation of the molecular ion is a critical tool for structural confirmation.[11] The most likely fragmentation pathways involve the loss of stable neutral molecules or radicals:

-

[M-Cl]⁺: Loss of a chlorine radical to give a fragment at m/z 117 .

-

[M-CO-Cl]⁺: A common pathway for furans is the loss of carbon monoxide (CO), followed by the loss of the chlorine radical, leading to a fragment around m/z 89 .

-

Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is dictated by the interplay between the electron-rich furan ring, the aromatic benzene ring, and the electron-withdrawing chlorine substituent.

Electrophilic Aromatic Substitution

Benzofuran itself preferentially undergoes electrophilic substitution at the 2-position of the furan ring.[12][13] This regioselectivity is due to the formation of a more stable cationic intermediate (a sigma complex) where the positive charge is stabilized by resonance involving the benzene ring, analogous to a benzylic carbocation.[12] While the chlorine atom at the 7-position is deactivating, electrophilic attack is still expected to favor the furan ring over the deactivated benzene ring.

Caption: Favored mechanism for electrophilic substitution on this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-chlorine bond at the 7-position serves as a versatile functional handle for forming new carbon-carbon bonds. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an aryl halide and an organoboron compound, is a cornerstone of modern organic synthesis, particularly in the construction of biaryl structures found in many drugs.[14][15] this compound can act as the aryl halide partner in such reactions, allowing for the introduction of a wide variety of aryl or heteroaryl substituents at the 7-position.[16]

Representative Protocol for Suzuki-Miyaura Coupling:

-

To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and a base such as cesium carbonate (2.5 eq).[17]

-

Purge the vessel with an inert gas (e.g., Argon).

-

Add an anhydrous solvent system, such as 1,4-dioxane and water.[17]

-

Add the palladium catalyst, for example, Pd(dppf)Cl₂ (0.1 eq).[17]

-

Seal the vessel and heat the reaction mixture (e.g., to 100 °C) overnight, monitoring by TLC or GC-MS.

-

Upon completion, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.

Synthesis of this compound

A common and effective method for synthesizing substituted benzofurans involves the O-alkylation of a corresponding phenol followed by an acid-catalyzed intramolecular cyclization. A protocol analogous to the synthesis of 7-bromobenzofuran can be employed.[9]

Step-by-Step Synthesis Protocol:

-

O-Alkylation:

-

Dissolve 2-chlorophenol (the primary starting material) in a suitable solvent like DMF or acetone.[18]

-

Add a base, such as potassium carbonate, to deprotonate the phenol.

-

Add 2-bromoacetaldehyde dimethyl acetal dropwise to the mixture and heat to facilitate the Williamson ether synthesis, forming the intermediate 1-chloro-2-(2,2-dimethoxyethoxy)benzene.

-

-

Cyclization and Aromatization:

-

Isolate the crude intermediate from the first step.

-

Dissolve the intermediate in a solvent and add a strong acid (e.g., polyphosphoric acid or concentrated H₂SO₄).

-

Heat the mixture. The acid catalyzes the hydrolysis of the acetal to an aldehyde, which then undergoes an intramolecular electrophilic substitution onto the benzene ring, followed by dehydration to form the furan ring.

-

-

Purification:

-

Quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer, dry it over sodium sulfate, and concentrate it under reduced pressure.

-

Purify the final product, this compound, by vacuum distillation or column chromatography.

-

Safe Handling and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[19]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[19]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[19] For long-term storage, keeping the material in a freezer (-20°C) is recommended.[4]

-

In case of Exposure:

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Ingestion/Inhalation: Move to fresh air and seek immediate medical attention.[19]

-

Applications in Drug Development

The benzofuran scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities, including anti-tumor, anti-inflammatory, and antiviral properties.[1][2] this compound serves as a key starting material for synthesizing more complex derivatives. The chlorine atom at the 7-position can be retained to enhance lipophilicity and binding interactions or replaced via cross-coupling reactions to build molecular complexity and explore structure-activity relationships (SAR).[3] The ability to functionalize the 7-position allows chemists to fine-tune the properties of a lead compound to optimize its efficacy, selectivity, and pharmacokinetic profile.

References

- 1. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | C8H5ClO | CID 90491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzofuran, chloro- | C8H5ClO | CID 184653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

- 9. CN103724305A - Preparation method of 7-bromobenzofuran - Google Patents [patents.google.com]

- 10. Benzofuran [webbook.nist.gov]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. echemi.com [echemi.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. 2-Chlorophenol synthesis - chemicalbook [chemicalbook.com]

- 19. ekwan.github.io [ekwan.github.io]

An In-depth Technical Guide to 7-Chlorobenzofuran: Molecular Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran and its derivatives represent a cornerstone in heterocyclic chemistry, with a significant footprint in natural products and synthetic pharmaceuticals.[1][2] Their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, make them a fertile ground for drug discovery and development.[3][4][5] This guide focuses on a specific halogenated derivative, 7-Chlorobenzofuran, providing a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and potential applications, particularly in the realm of medicinal chemistry. The introduction of a chlorine atom at the 7-position of the benzofuran scaffold can significantly influence the molecule's electronic properties and biological activity, making it a compound of interest for structure-activity relationship (SAR) studies.[6]

Part 1: Molecular Structure and Physicochemical Properties

This compound, with the IUPAC name 7-chloro-1-benzofuran, is a bicyclic aromatic ether. Its structure consists of a benzene ring fused to a furan ring, with a chlorine atom substituted at the 7-position of the benzene ring.

Key Identifiers and Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅ClO | --INVALID-LINK-- |

| Molecular Weight | 152.58 g/mol | --INVALID-LINK-- |

| CAS Number | 24410-55-7 | --INVALID-LINK-- |

| Appearance | Colorless to light yellow liquid | --INVALID-LINK-- |

| Boiling Point | 214-216 °C | --INVALID-LINK-- |

| Density | 1.289±0.06 g/cm³ (Predicted) | --INVALID-LINK-- |

| InChI | InChI=1S/C8H5ClO/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5H | --INVALID-LINK-- |

| SMILES | C1=CC2=C(C(=C1)Cl)OC=C2 | --INVALID-LINK-- |

Structural Elucidation: A Spectroscopic Overview

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the five aromatic protons. The protons on the furan ring (H2 and H3) will appear as doublets, with their chemical shifts influenced by the adjacent oxygen atom. The protons on the benzene ring (H4, H5, and H6) will exhibit a more complex splitting pattern (likely a doublet of doublets and a triplet) due to their respective couplings. The chlorine atom at the 7-position will deshield the adjacent proton (H6), causing a downfield shift.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbons of the furan ring will resonate at characteristic chemical shifts, with C2 typically appearing at a lower field than C3. The chlorinated carbon (C7) will show a characteristic shift, and its intensity may be reduced due to the quadrupolar effect of the chlorine atom.

Infrared (IR) Spectroscopy:

The FT-IR spectrum of this compound will exhibit characteristic absorption bands. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.[7] The C=C stretching vibrations of the aromatic rings will appear in the 1600-1450 cm⁻¹ region. The C-O-C stretching of the furan ring will give a strong absorption band, typically in the 1250-1050 cm⁻¹ range. The C-Cl stretching vibration will be observed in the fingerprint region, generally between 800 and 600 cm⁻¹.

Mass Spectrometry (MS):

In the mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 152. An isotopic peak (M+2) at m/z 154, with an intensity of approximately one-third of the molecular ion peak, would be characteristic of the presence of a single chlorine atom.[8] Fragmentation of the molecular ion is expected to involve the loss of a chlorine radical (Cl•) or a molecule of carbon monoxide (CO) from the furan ring, leading to characteristic fragment ions.[9]

Part 2: Synthesis and Reactivity

Synthetic Strategies

The synthesis of benzofuran derivatives can be achieved through various methods, often involving the formation of the furan ring onto a pre-existing benzene ring. A common and effective approach for synthesizing this compound would be a palladium-catalyzed intramolecular cyclization.

Hypothetical Synthetic Workflow:

Caption: A plausible synthetic route to this compound.

Detailed Experimental Protocol (Hypothetical):

-

O-Alkylation: To a solution of 2-chlorophenol (1 equivalent) in a suitable solvent such as acetone, add a base like anhydrous potassium carbonate (2 equivalents). Stir the mixture at room temperature for 30 minutes. Add 2-chloroacetaldehyde dimethyl acetal (1.2 equivalents) dropwise and reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up and Isolation of Intermediate: After completion of the reaction, filter the mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure. The crude 1-chloro-2-(2,2-dimethoxyethoxy)benzene can be purified by column chromatography or used directly in the next step.

-

Cyclization and Dehydration: To the crude intermediate, add a strong acid such as polyphosphoric acid or sulfuric acid. Heat the mixture to 100-150°C for 2-4 hours. The cyclization and subsequent dehydration will lead to the formation of the furan ring.

-

Final Purification: After cooling, pour the reaction mixture into ice-water and extract the product with an organic solvent like diethyl ether or dichloromethane. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by vacuum distillation to obtain a colorless to light yellow liquid.

This protocol is based on established methods for benzofuran synthesis, such as those involving the reaction of phenols with α-halo ketones or acetals, followed by acid-catalyzed cyclization.[10][11] Palladium-catalyzed methods, such as the reaction of o-iodophenols with terminal alkynes, also offer an efficient route to substituted benzofurans.[12][13][14]

Chemical Reactivity

The reactivity of this compound is dictated by the interplay of the electron-rich furan ring and the chlorinated benzene ring.

-

Electrophilic Aromatic Substitution: The furan ring is generally more susceptible to electrophilic attack than the benzene ring.[15][16] Electrophilic substitution is predicted to occur preferentially at the C2 or C3 position of the furan ring. The directing effect of the oxygen atom favors substitution at the C2 position, while the stability of the intermediate carbocation can favor substitution at the C3 position.[17] The benzene ring is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the fused furan ring and the chlorine atom.

-

Nucleophilic Aromatic Substitution: The chlorine atom on the benzene ring can be displaced by strong nucleophiles under harsh conditions (high temperature and pressure), although this is generally a difficult reaction on an unactivated aryl halide.

-

Reactions of the Furan Ring: The furan ring can undergo reactions such as Diels-Alder cycloadditions and ring-opening under certain conditions.

Part 3: Applications in Drug Development and Research

The benzofuran scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[3][4] The introduction of a chlorine atom can enhance the lipophilicity of the molecule, potentially improving its membrane permeability and metabolic stability. Furthermore, the halogen atom can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target.[6]

Potential Therapeutic Areas

Anticancer Activity: Numerous studies have demonstrated the potent anticancer activity of benzofuran derivatives.[3][5] These compounds can exert their effects through various mechanisms, including:

-

Inhibition of Tubulin Polymerization: Some benzofuran derivatives have been shown to inhibit the polymerization of tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]

-

Kinase Inhibition: Benzofuran-based molecules have been developed as inhibitors of various kinases involved in cancer cell signaling pathways, such as mTOR.[18]

-

Induction of Apoptosis: Chlorinated benzofuran derivatives have been shown to induce apoptosis in cancer cells.[6]

Antimicrobial Activity: Benzofuran derivatives have also shown promising activity against a range of bacterial and fungal pathogens.[19][20][21] The mechanism of action can involve the disruption of microbial cell membranes or the inhibition of essential enzymes. The presence of a chlorine atom can enhance the antimicrobial potency of the benzofuran scaffold.

Workflow for Biological Screening of this compound Derivatives:

Caption: A typical workflow for the development of this compound-based therapeutic agents.

Conclusion

This compound is a versatile heterocyclic compound with a well-defined molecular structure and predictable chemical reactivity. Its synthesis can be achieved through established organic chemistry methodologies. The true potential of this compound lies in its utility as a scaffold for the development of novel therapeutic agents. The presence of the chlorine atom provides a handle for further chemical modification and can enhance the biological activity of the parent molecule. Further research into the synthesis and biological evaluation of a library of this compound derivatives is warranted to fully explore its potential in drug discovery, particularly in the fields of oncology and infectious diseases.

References

- 1. rsc.org [rsc.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. CN103724305A - Preparation method of 7-bromobenzofuran - Google Patents [patents.google.com]

- 11. CN109516968B - Method for synthesizing benzofuran derivative by taking phenol and alpha-halogenated ketone as raw materials - Google Patents [patents.google.com]

- 12. Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment [scielo.org.mx]

- 13. Palladium-catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. conference.pixel-online.net [conference.pixel-online.net]

- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 18. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 20. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 21. Synthesis and antimicrobial activity of some benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Versatility of 7-Chlorobenzofuran: A Technical Guide for Drug Development

Introduction: The Benzofuran Scaffold and the Influence of Halogenation

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" for their ability to bind to diverse protein targets. The benzofuran scaffold, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a quintessential example of such a structure.[1][2] Its derivatives are ubiquitous in nature and synthetic chemistry, demonstrating a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4][5]

This guide focuses on a specific, synthetically crucial derivative: 7-Chlorobenzofuran . While direct biological studies on this parent molecule are limited, its true significance lies in its role as a foundational building block for a new generation of therapeutic candidates. The introduction of a halogen, specifically a chlorine atom at the 7th position, profoundly influences the molecule's electronic properties and lipophilicity. This modification is a key strategic choice in drug design, often enhancing binding affinity, metabolic stability, and overall bioactivity.[6] As such, understanding the biological activities of compounds derived from the this compound core is paramount for researchers and drug development professionals seeking to exploit this versatile scaffold.

This document provides an in-depth analysis of the known biological activities stemming from the this compound framework, detailing the causality behind experimental designs, presenting validated protocols, and summarizing key structure-activity relationship (SAR) insights.

Antimicrobial Activity: Leveraging the 7-Chloro Scaffold

The development of novel antimicrobial agents is a critical global health priority. The this compound moiety has served as a valuable starting point for the synthesis of compounds with significant antibacterial and antifungal properties.

A notable study in this area involved the synthesis of a series of hydrazine derivatives starting from this compound.[7] The rationale behind this approach is that combining the chlorinated benzofuran core with various substituted benzaldehydes can generate a library of molecules with diverse structural features, increasing the probability of discovering potent antimicrobial agents.

Synthesis Workflow for this compound-Based Antimicrobials

The synthetic pathway begins with the conversion of this compound to an intermediate, this compound-3-yl hydrazine, which is then reacted with various substituted aldehydes to yield the final products.

Caption: General synthesis scheme for antimicrobial hydrazine derivatives from this compound.

Quantitative Data: Antibacterial Activity

The resulting compounds were screened for their activity against various pathogens using the Agar well diffusion method. The data revealed that specific substitutions led to potent activity.[7]

| Compound ID | Substitution | Test Organism | Activity at 25 µg/ml | Activity at 50 µg/ml |

| M5a | 2-Chloro | Enterococcus faecalis | - | Potent |

| M5g | 4-Bromo | Enterococcus faecalis | - | Potent |

| M5i | 3-Chloro | Candida albicans | Significant | - |

| M5k | 4-Fluoro | Candida albicans | Significant | - |

| M5l | 3-Methoxy | Candida albicans | Significant | - |

| Table adapted from data presented in research on this compound derivatives.[7] |

Experimental Protocol: Agar Well Diffusion Assay

This protocol provides a standardized method for assessing the antibacterial activity of synthesized compounds.

Objective: To determine the susceptibility of bacterial strains to novel this compound derivatives.

Materials:

-

Nutrient Agar plates

-

Bacterial cultures (e.g., Enterococcus faecalis, Candida albicans)

-

Synthesized compounds dissolved in DMSO (e.g., at 25 µg/ml and 50 µg/ml)

-

Positive control (standard antibiotic)

-

Negative control (DMSO)

-

Sterile cork borer (6 mm diameter)

-

Micropipettes

-

Incubator

Procedure:

-

Media Preparation: Prepare Nutrient Agar as per the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri dishes. Allow the agar to solidify completely.

-

Inoculation: Aseptically spread a standardized inoculum of the test microorganism over the surface of the agar plates to create a uniform lawn.

-

Well Creation: Use a sterile cork borer to punch uniform wells (6 mm diameter) into the agar.

-

Compound Loading: Carefully add a fixed volume (e.g., 100 µL) of each test compound solution, the positive control, and the negative control into separate wells.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48 hours for yeast.

-

Data Collection: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

-

Interpretation: A larger zone of inhibition indicates greater antimicrobial activity. Compare the results of the test compounds to the positive and negative controls.

Anticancer Potential of Chloro-Substituted Benzofurans

The benzofuran scaffold is a prominent feature in many anticancer agents.[8] Halogenation, including the addition of chlorine, has been shown to be a critical factor in enhancing the cytotoxic activity of these compounds.[6] While research on this compound itself is emerging, the broader class of chlorinated benzofurans provides compelling evidence of their potential as anticancer therapeutics. These compounds exert their effects through various mechanisms, including the inhibition of crucial signaling pathways and the induction of apoptosis.[9][10]

Mechanism of Action: Targeting VEGFR-2 in Angiogenesis

One of the key strategies in cancer therapy is to inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of this process. Several benzofuran-based chalcone derivatives have been developed as potent inhibitors of VEGFR-2.[10]

Caption: Inhibition of the VEGFR-2 signaling pathway by chloro-benzofuran derivatives.

Quantitative Data: In Vitro Cytotoxicity

The anticancer activity of benzofuran derivatives is typically evaluated against a panel of human cancer cell lines. The IC50 value, which represents the concentration of a compound required to inhibit 50% of cell growth, is a standard metric for cytotoxicity.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Benzofuran-chalcone (Comp. 4g ) | HeLa (Cervical) | 5.61 | [10] |

| Benzofuran-chalcone (Comp. 4g ) | HCC1806 (Breast) | 5.93 | [10] |

| Benzofuran-chalcone (Comp. 4l ) | A549 (Lung) | 6.27 | [10] |

| Benzofuran-chalcone (Comp. 4n ) | HeLa (Cervical) | 3.18 | [10] |

| 5-Chlorobenzofuran-2-carboxamide | MCF-7 (Breast) | 0.08 - 0.55 | [6] |

| 2-Substituted Benzofuran (Comp. 3f ) | HEPG2 (Liver) | 12.4 µg/mL | [11] |

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Objective: To determine the cytotoxic effect of chloro-benzofuran derivatives on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds. Include wells for a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.

Neuroprotective and Antioxidant Activities

Beyond antimicrobial and anticancer effects, the benzofuran scaffold is actively being investigated for its neuroprotective properties.[12] Derivatives have shown promise in models of neurodegenerative diseases, often linked to their ability to mitigate excitotoxicity and oxidative stress.[13][14]

Studies on benzofuran-2-carboxamide derivatives have demonstrated that specific substitutions can confer potent protection against NMDA-induced excitotoxic neuronal cell damage.[13] Furthermore, certain derivatives exhibit significant antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation.[13][14] While these studies did not specifically use this compound, they highlight a promising therapeutic avenue for novel chlorinated analogs, as the introduction of a halogen can modulate the compound's ability to interact with relevant neurological targets.

Conclusion and Future Outlook

This compound stands as a molecule of significant strategic importance in medicinal chemistry. While its intrinsic biological activity is not extensively documented, its true value is realized as a privileged scaffold for the generation of potent and diverse therapeutic agents. The addition of the chlorine atom at the 7-position is a deliberate design element that frequently enhances the pharmacological profile of the resulting derivatives.

The research summarized in this guide demonstrates that molecules built upon the this compound core possess validated antimicrobial and potential anticancer activities. The broader family of chlorinated benzofurans shows promise in oncology, and the inherent neuroprotective and antioxidant capabilities of the benzofuran structure suggest further avenues for exploration.

Future research should focus on:

-

Systematic Derivatization: Synthesizing and screening a broader library of compounds directly from this compound to explore a wider range of biological targets.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their antimicrobial, anticancer, and neuroprotective effects.

-

In Vivo Evaluation: Advancing the most promising lead compounds from in vitro studies into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

The this compound scaffold represents a rich starting point for the discovery of next-generation drugs. Its continued exploration by medicinal chemists and pharmacologists is certain to yield novel candidates to address unmet medical needs.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. medcraveonline.com [medcraveonline.com]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 4. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 8. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmatutor.org [pharmatutor.org]

- 10. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives -Biomolecules & Therapeutics [koreascience.kr]

- 14. Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Benzofuran Core: From Industrial Byproduct to Privileged Medicinal Scaffold

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, has traversed a remarkable journey from its origins as a component of coal tar to its current status as a "privileged scaffold" in modern medicinal chemistry.[1][2] Initially identified under the name "coumarone," this seemingly simple aromatic ether has demonstrated profound versatility.[3][4] Its derivatives are ubiquitous in nature, exhibiting a vast array of biological activities, and are integral to numerous FDA-approved pharmaceuticals.[5][6] This guide provides a technical overview of the history of benzofuran, from its discovery and the development of foundational synthetic methods to its pivotal role in the creation of transformative medicines. We will explore the causality behind key experimental choices in its synthesis and highlight the structure-activity relationships that underpin its therapeutic applications.

Introduction: Unveiling the Benzofuran Core

The benzofuran molecule, with the chemical formula C₈H₆O, is a bicyclic aromatic heterocycle.[3] The fusion of an electron-rich furan ring with a stable benzene ring creates a unique electronic structure that is amenable to a wide range of chemical modifications. This structural feature is a key determinant of its biological activity, allowing benzofuran-based molecules to interact with a diverse set of physiological targets through various non-covalent interactions.[6]

Historically, the compound was known as coumarone, a name derived from coumarin, from which it was first synthesized.[4][7] Today, the IUPAC name "benzofuran" is standard, though "coumarone" is still encountered, particularly in the context of industrial polymers.[3][8] Benzofuran derivatives are widespread in the plant kingdom, found in families such as Asteraceae, Fabaceae, and Moraceae, where they contribute to the plant's defense mechanisms and exhibit a range of pharmacological properties, including anti-inflammatory, antioxidant, and antitumor effects.[6][9]

Serendipity and Tar: The Early Discovery of Benzofuran

The story of benzofuran begins not in a pristine laboratory, but in the thick, black residue of industrial coal coking. Benzofuran is a natural component of coal tar, the volatile fraction produced during the high-temperature distillation of bituminous coal.[1][10] In the late 19th and early 20th centuries, chemists meticulously fractionated this complex mixture, isolating a plethora of aromatic compounds. The fraction distilling between 167-184°C was found to contain what was then called "coumarone," alongside indene.[10]

This "coumarone-indene" fraction became industrially significant. Through polymerization initiated by acid catalysts, it was converted into coumarone-indene resins.[8][10] These thermoplastic polymers were valued for their resistance to corrosion and water, finding widespread use in paints, varnishes, adhesives for food containers, and asphalt floor tiles.[8][11] For a considerable period, the primary identity of benzofuran was as a monomer for these industrial materials.[11]

Foundational Syntheses: The Art of Ring Construction

The transition of benzofuran from an industrial byproduct to a valuable synthetic target required the development of reliable methods for its construction. Early organic chemists devised several elegant strategies to forge the fused furan ring onto a phenolic precursor.

The Perkin Rearrangement: A Gateway to Functionalized Benzofurans

One of the most historically significant methods is the Perkin rearrangement, first reported by William Henry Perkin in 1870.[12][13] This powerful reaction transforms a 3-halocoumarin into a benzofuran-2-carboxylic acid through a fascinating ring contraction mechanism.[12][14]

The choice of a coumarin starting material was logical for early chemists, as coumarins themselves were readily accessible natural products or could be synthesized. The reaction's ingenuity lies in using a base to catalyze a cascade of events.

Causality of Experimental Choices:

-

Base-Catalysis: The use of a strong base, such as sodium hydroxide, is critical. Its primary role is not deprotonation, but rather a nucleophilic attack on the coumarin's ester carbonyl. This forces the lactone ring to open.

-

Ring Opening: This initial cleavage is the key step, converting the stable six-membered lactone into a more flexible intermediate: the dianion of an (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid.[14]

-

Intramolecular Cyclization: The intermediate now possesses a phenoxide anion, a potent intramolecular nucleophile. This phenoxide attacks the vinyl halide, displacing the halide and forming the five-membered furan ring in a classic example of an intramolecular nucleophilic substitution.

-

Acidic Workup: The reaction concludes with the addition of acid to protonate the resulting carboxylate, yielding the final benzofuran-2-carboxylic acid product.[14]

Experimental Protocol: Microwave-Assisted Perkin Rearrangement

The following protocol describes a modern, expedited synthesis of benzofuran-2-carboxylic acids using microwave irradiation, which dramatically reduces reaction times compared to traditional heating.[14]

-

Reactant Preparation: In a 10 mL microwave reaction vessel, combine the 3-bromocoumarin (1.0 mmol), sodium hydroxide (3.0 mmol), and ethanol (5 mL).

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for 5 minutes at a constant temperature of 120°C.

-

Cooling & Quenching: After irradiation, cool the reaction vessel to room temperature.

-

Acidification: Transfer the reaction mixture to a beaker and acidify to a pH of approximately 2 by the dropwise addition of 1 M hydrochloric acid. This will cause the product to precipitate.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Purification: Wash the solid with cold water and then dry under vacuum to yield the pure benzofuran-2-carboxylic acid.

Other Foundational Syntheses

While the Perkin rearrangement is notable, other classical methods were crucial in the development of benzofuran chemistry. The work of chemists like Arthur Hantzsch also provided pathways to these heterocycles.[15] For instance, the Hantzsch synthesis could be adapted to produce benzofuran derivatives, typically involving the reaction of a phenol with a β-ketoester in the presence of an acid catalyst.[16][17] These early methods, though sometimes limited in scope and yield by modern standards, laid the essential groundwork for chemists to build upon, enabling the exploration of the chemical and biological properties of the benzofuran scaffold.

From Chemical Curiosity to Pharmacological Powerhouse

The true value of the benzofuran scaffold was realized when medicinal chemists began to explore its potential in drug design. The rigid, planar structure and its capacity for diverse functionalization make it an ideal "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets with high affinity.[2]

Case Study: The Discovery of Amiodarone

A prime example of benzofuran's impact is the story of Amiodarone .[18] Originally synthesized in the early 1960s as a coronary vasodilator for treating angina, its potent antiarrhythmic properties were discovered somewhat serendipitously in the 1970s.[19][20] This discovery transformed the management of cardiac arrhythmias.[18]

Amiodarone's development stemmed from research into khellin, a natural furanochromone isolated from the Ammi visnaga plant, which was traditionally used to treat chest pain.[21] Although khellin itself had undesirable side effects, it served as the lead compound. Chemists systematically modified the khellin structure, eventually replacing the furanochromone core with a benzofuran scaffold, leading to the synthesis of amiodarone.

Amiodarone exhibits a complex pharmacological profile, possessing properties of all four classes of antiarrhythmic agents.[19] Its primary action is as a Class III agent, prolonging the cardiac action potential, but it also blocks sodium and calcium channels and has anti-sympathetic effects.[18][19] This multifaceted mechanism of action is thought to contribute to its remarkable efficacy in treating both supraventricular and life-threatening ventricular tachyarrhythmias.[6][18] Despite its efficacy, the presence of iodine in its structure is linked to potential thyroid and pulmonary toxicity, a challenge that has spurred the development of non-iodinated derivatives like dronedarone.[20]

Modern Benzofuran Drugs: A Tabulated Overview

The success of amiodarone paved the way for a multitude of drugs incorporating the benzofuran scaffold. Analysis of FDA-approved pharmaceuticals reveals at least ten drugs containing a benzofuran or a related dihydrobenzofuran (coumaran) core.[22] These agents span a wide range of therapeutic areas, underscoring the scaffold's versatility.

| Drug Name | Therapeutic Class | Core Structure | Year of First Approval (Approx.) |

| Amiodarone | Antiarrhythmic | Benzofuran | 1985 (US) |

| Vilazodone | Antidepressant | Dihydrobenzofuran | 2011 |

| Darifenacin | Anticholinergic (Overactive Bladder) | Dihydrobenzofuran | 2004 |

| Sapropterin | Phenylketonuria (PKU) Treatment | Dihydrobenzofuran | 2007 |

| Brexpiprazole | Atypical Antipsychotic | Benzofuran | 2015 |

| Eravacycline | Antibiotic (Tetracycline class) | Benzofuran fused system | 2018 |

| Lifitegrast | Dry Eye Disease Treatment | Benzofuran | 2016 |

(Note: This table is illustrative and not exhaustive of all benzofuran-containing drugs. Year of approval can vary by region.)[22][23][24][25][26]

Modern Synthetic Evolution & Future Directions

While classical syntheses remain fundamentally important, modern organic chemistry has introduced more efficient and versatile methods for constructing the benzofuran nucleus. Catalytic strategies, particularly those employing palladium and copper, have become commonplace.[13] Reactions like the Sonogashira coupling between an o-halophenol and a terminal alkyne, followed by an intramolecular cyclization, provide a powerful and modular route to diversely substituted benzofurans.[27][28]

The future of benzofuran chemistry remains bright. Its proven track record as a pharmacologically active scaffold ensures its continued exploration in the search for new therapeutics.[29][30] Research is focused on developing novel derivatives with improved potency, selectivity, and safety profiles for a range of diseases, including cancer, microbial infections, and neurodegenerative disorders.[2][5] The ongoing development of innovative synthetic methodologies will undoubtedly accelerate these discoveries.[13]

Conclusion: The Enduring Legacy of Benzofuran

The history of the benzofuran core is a compelling narrative of chemical evolution. It has been transformed from a bulk industrial chemical derived from coal tar into a highly valued, privileged scaffold in the design of life-saving medicines. Its journey from Perkin's laboratory to the modern pharmacy is a testament to the power of organic synthesis and the enduring importance of understanding the relationship between chemical structure and biological function. For researchers in drug development, the benzofuran scaffold remains a fertile ground for innovation, promising new therapeutic agents for years to come.

References

- 1. Benzofuran - Wikipedia [en.wikipedia.org]

- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzofuran [webbook.nist.gov]

- 4. merriam-webster.com [merriam-webster.com]

- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. jocpr.com [jocpr.com]

- 8. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. What You Need to Know About Coumarone Resin- Taizhou Huangyan Donghai Chemical Co.,Ltd. [yg-1.com]

- 12. Perkin rearrangement - Wikipedia [en.wikipedia.org]

- 13. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. thieme.de [thieme.de]

- 16. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 17. Arthur Rudolph Hantzsch and the Synthesis of Nitrogen Heterocycles - SYNFORM - Thieme Chemistry [thieme.de]

- 18. Amiodarone: historical development and pharmacologic profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. droracle.ai [droracle.ai]

- 20. Amiodarone as paradigm for developing new drugs for atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. par.nsf.gov [par.nsf.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]

- 29. benthamdirect.com [benthamdirect.com]

- 30. Discovery of novel benzofuran scaffold as 4-hydroxyphenylpyruvate dioxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 7-Chlorobenzofuran: A Technical Guide

Introduction

7-Chlorobenzofuran is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. As a substituted benzofuran, it serves as a crucial scaffold for the synthesis of more complex molecules with diverse biological activities.[1] Accurate structural elucidation and purity assessment are paramount in any research or development pipeline involving this compound. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide the foundational data for unambiguous molecular identification.

This technical guide offers an in-depth analysis of the spectroscopic data for this compound. It is designed for researchers, scientists, and drug development professionals, providing not only the spectral data but also the underlying principles and experimental considerations necessary for its accurate interpretation and application. The protocols and analyses herein are presented to ensure scientific integrity and reproducibility.

Molecular Structure and Spectroscopic Implications

The chemical structure of this compound dictates its characteristic spectroscopic fingerprint. The molecule consists of a bicyclic system where a benzene ring is fused to a furan ring. A chlorine atom is substituted at position 7.

Caption: Molecular structure of this compound with IUPAC numbering.

This structure leads to several key expectations for its spectra:

-

¹H NMR: Five distinct signals in the aromatic region are expected, with chemical shifts and coupling patterns influenced by the electronegative chlorine atom and the oxygen of the furan ring.

-

¹³C NMR: Eight unique carbon signals are anticipated: six for the benzene ring and two for the furan ring. The carbon atom bonded to chlorine (C-7) will be significantly influenced.

-

IR Spectroscopy: Vibrations characteristic of an aromatic system, a C-O-C (ether) linkage, and a C-Cl bond will be prominent.

-

Mass Spectrometry: The molecular ion peak will exhibit a characteristic M/M+2 isotopic pattern in an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. All experimental NMR data presented is sourced from the Spectral Database for Organic Compounds (SDBS).[1][2][3]

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and their connectivity.

Table 1: ¹H NMR Data for this compound (90 MHz, CDCl₃)

| Position (Proton) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 7.66 | d | 2.2 |

| H-3 | 6.76 | d | 2.2 |

| H-4 | 7.45 | d | 7.8 |

| H-6 | 7.27 | d | 7.8 |

| H-5 | 7.21 | t | 7.8 |

Source: Spectral Database for Organic Compounds (SDBS)[1][2][3]

Interpretation:

-

H-2 and H-3: These two protons on the furan ring appear as doublets due to coupling with each other. H-2 is further downfield as it is adjacent to the oxygen atom.

-

H-4, H-5, and H-6: These three protons on the benzene ring form a coupled system. H-4 and H-6 appear as doublets due to coupling with H-5. H-5 appears as a triplet because it is coupled to both H-4 and H-6 with a similar coupling constant. The downfield shift of H-4 is influenced by its proximity to the furan ring. The presence of the electron-withdrawing chlorine atom at C-7 influences the chemical shifts of the adjacent protons, particularly H-6.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their respective electronic environments.

Table 2: ¹³C NMR Data for this compound (22.5 MHz, CDCl₃)

| Position (Carbon) | Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 145.0 |

| C-3 | 107.1 |

| C-3a | 128.0 |

| C-4 | 121.2 |

| C-5 | 125.2 |

| C-6 | 123.6 |

| C-7 | 116.5 |

| C-7a | 149.6 |

Source: Spectral Database for Organic Compounds (SDBS)[1][2][3]

Interpretation:

-

Quaternary Carbons (C-3a, C-7, C-7a): These carbons do not bear any protons and typically show weaker signals. C-7a, being adjacent to the oxygen, is the most downfield of this group. The signal for C-7 is shifted upfield due to the shielding effect of the chlorine atom.

-

Furan Carbons (C-2, C-3): C-2 is significantly downfield due to its direct attachment to oxygen.

-

Benzene Carbons (C-4, C-5, C-6): These carbons appear in the expected aromatic region. Their specific shifts are determined by their position relative to the fused furan ring and the chlorine substituent.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules, providing invaluable information about the functional groups present.

Table 3: Key IR Absorptions for this compound (Liquid Film)

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 1600-1450 | Strong | Aromatic C=C Ring Stretch |

| 1270-1200 | Strong | Aryl-O Stretch (Asymmetric C-O-C) |

| 800-700 | Strong | C-Cl Stretch |

| 900-675 | Strong | Aromatic C-H Out-of-Plane Bending |

Source: Data derived from NIST Chemistry WebBook and general IR tables.[4][5]

Interpretation: The IR spectrum confirms the core structural features. The presence of sharp peaks in the 1600-1450 cm⁻¹ region is definitive for the aromatic system. A strong band around 1250 cm⁻¹ indicates the aryl-ether linkage of the furan ring. The absorption in the 800-700 cm⁻¹ region is characteristic of the C-Cl bond, and the pattern of C-H "out-of-plane" bending bands can help confirm the substitution pattern on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern under ionization.

Table 4: Mass Spectrometry Data for this compound (Electron Ionization, 70 eV)

| m/z (mass/charge) | Relative Intensity (%) | Assignment |

|---|---|---|

| 154 | 33 | [M+2]⁺ Molecular ion (³⁷Cl isotope) |

| 152 | 100 | [M]⁺ Molecular ion (³⁵Cl isotope) |

| 117 | ~40 | [M - Cl]⁺ |

| 89 | ~60 | [M - Cl - CO]⁺ or [C₇H₅]⁺ |

Source: Data derived from NIST Chemistry WebBook and PubChem.[5][6][7][8][9]

Interpretation: The base peak at m/z 152 corresponds to the molecular ion containing the more abundant ³⁵Cl isotope. The peak at m/z 154, with an intensity approximately one-third of the base peak, confirms the presence of a single chlorine atom (due to the natural abundance of the ³⁷Cl isotope). Key fragmentation pathways include the loss of a chlorine radical to form an ion at m/z 117, followed by the loss of carbon monoxide (CO), a characteristic fragmentation of furan rings, to yield a fragment at m/z 89.[10][11]

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, adherence to standardized experimental protocols is essential.

General Spectroscopic Workflow

The following diagram outlines the logical flow for the complete spectroscopic characterization of a compound like this compound.

Caption: General workflow for spectroscopic analysis.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.

-

Instrument Setup: Place the NMR tube in the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Ensure an adequate number of scans for a good signal-to-noise ratio.

-

Acquire the ¹³C{¹H} (proton-decoupled) NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Fourier transform the raw data. Phase the spectra and perform baseline correction. Calibrate the chemical shift scale to the residual solvent peak or TMS (0 ppm).

FT-IR Spectroscopy Protocol

-

Sample Preparation (Liquid Film): Place one drop of neat this compound between two polished salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin, uniform film.

-

Instrument Setup: Ensure the sample compartment is clean and dry.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment (or clean salt plates).

-

Place the sample assembly in the spectrometer's beam path.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

-

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile solvent like methanol or dichloromethane.

-

Instrument Setup: Tune the mass spectrometer using a known calibration standard (e.g., PFTBA) to ensure mass accuracy.

-

Set the ionization energy, typically to 70 eV for electron ionization (EI) to generate reproducible fragmentation patterns for library matching.

-

Data Acquisition: Introduce the sample into the ion source via a direct insertion probe or a GC inlet.

-

Scan a suitable mass range (e.g., m/z 40-300) to ensure detection of the molecular ion and relevant fragments.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a self-validating and unambiguous confirmation of the structure of this compound. The chemical shifts and coupling constants in NMR spectra map the proton and carbon framework, the vibrational frequencies in the IR spectrum confirm the key functional groups, and the mass spectrum verifies the molecular weight and elemental composition while offering insight into the molecule's stability. This guide provides the foundational spectroscopic data and interpretive logic required by scientists to confidently identify and utilize this compound in their research and development endeavors.

References

- 1. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 2. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 3. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 4. Benzofuran [webbook.nist.gov]

- 5. Welcome to the NIST WebBook [webbook.nist.gov]

- 6. SFU Library Databases: Spectral Database for Organic Compounds SDBS [databases.lib.sfu.ca]

- 7. 2,3,7,8-Tetrachlorodibenzofuran [webbook.nist.gov]

- 8. This compound | C8H5ClO | CID 90491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Benzofuran [webbook.nist.gov]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. scienceready.com.au [scienceready.com.au]

Quantum Chemical Insights into Chlorobenzofuran Formation: A Mechanistic and Thermochemical Guide

Abstract

Chlorinated benzofurans (PCBFs) are a class of persistent organic pollutants (POPs) that pose significant risks to environmental and human health due to their toxicological profiles, which are often comparable to the notorious polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs).[1][2] Understanding the fundamental mechanisms of their formation is paramount for developing effective mitigation strategies. This in-depth technical guide provides a comprehensive overview of the quantum chemical investigations that have elucidated the complex reaction pathways leading to the formation of chlorobenzofurans. By leveraging high-level computational methods, researchers have been able to map out the intricate potential energy surfaces, identify key intermediates and transition states, and determine the thermochemical and kinetic parameters that govern these reactions. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the molecular-level processes that drive the formation of these hazardous compounds.

Introduction: The Environmental and Toxicological Imperative